molecular formula C25H24N2O2S B11523352 3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol

3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol

Cat. No.: B11523352
M. Wt: 416.5 g/mol
InChI Key: JATKALOKUUTTLU-UHFFFAOYSA-N
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Description

3-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound that features a thiazole ring, a biphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions in ethanol.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of biphenyl and a halogenated thiazole intermediate.

    Formation of the Methoxyphenyl Imino Group: This step involves the condensation of a methoxyphenyl amine with the thiazole intermediate under acidic conditions.

    Final Assembly: The final step involves the addition of a propanol group to the thiazole ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The biphenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and methoxyphenyl groups.

    Reduction: Amino derivatives of the imino group.

    Substitution: Halogenated or nitrated derivatives of the biphenyl and methoxyphenyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and methoxyphenyl groups can interact with hydrophobic pockets, while the thiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-[(4-HYDROXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL
  • 3-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL

Uniqueness

The presence of the methoxy group in 3-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL imparts unique electronic properties, making it more suitable for certain applications in medicinal chemistry and material science compared to its hydroxyl or chloro analogs.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)imino-4-(4-phenylphenyl)-1,3-thiazol-3-yl]propan-1-ol

InChI

InChI=1S/C25H24N2O2S/c1-29-23-14-12-22(13-15-23)26-25-27(16-5-17-28)24(18-30-25)21-10-8-20(9-11-21)19-6-3-2-4-7-19/h2-4,6-15,18,28H,5,16-17H2,1H3

InChI Key

JATKALOKUUTTLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)CCCO

Origin of Product

United States

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